
Ethyl 4-aminopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-aminopentanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanoic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of 4-aminopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of ethyl 4-nitropentanoate, which can be prepared by nitration of ethyl pentanoate. The reduction is usually carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-aminopentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ethyl 4-nitropentanoate.
Reduction: Ethyl 4-hydroxypentanoate.
Substitution: N-substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-aminopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate, especially in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 4-aminopentanoate depends on its specific application. In biological systems, it may act as a prodrug, undergoing enzymatic conversion to release the active amino acid. The amino group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-aminopentanoate can be compared with other similar compounds, such as:
Ethyl 4-aminobutanoate: Similar structure but with one less carbon in the chain, leading to different physical and chemical properties.
Ethyl 4-aminobenzoate: Contains a benzene ring, making it more aromatic and less flexible than this compound.
Ethyl 4-aminocyclohexanecarboxylate: Contains a cyclohexane ring, providing different steric and electronic effects.
This compound is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
ethyl 4-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
GLFMNINNXRUOQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



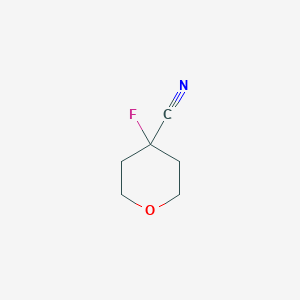
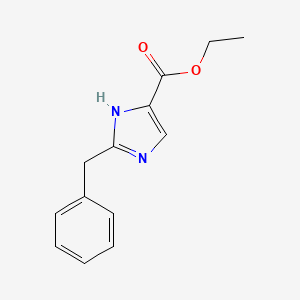
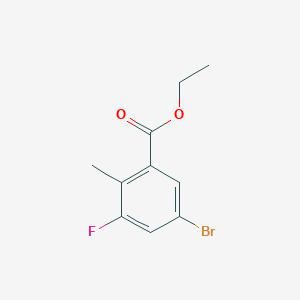
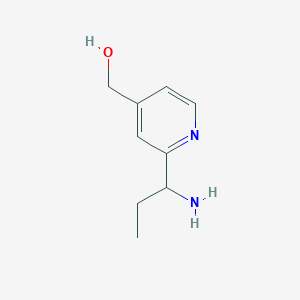
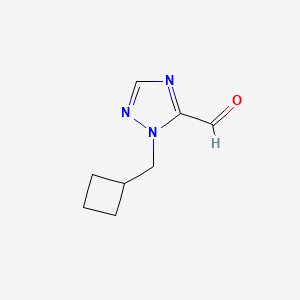
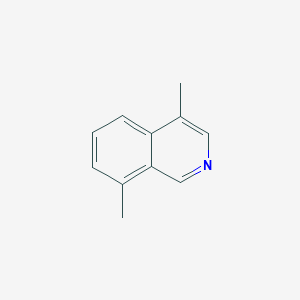
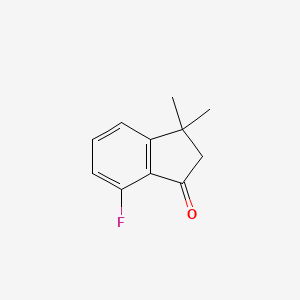
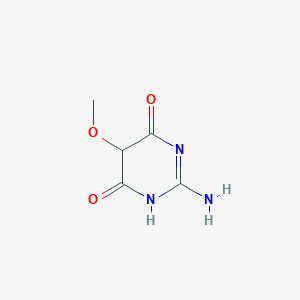
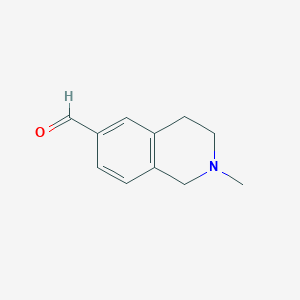
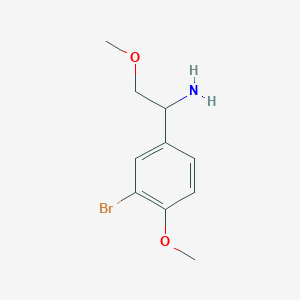
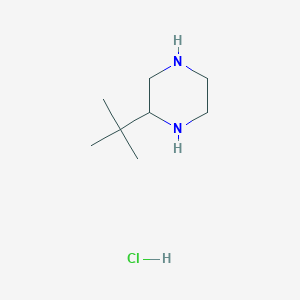

![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
